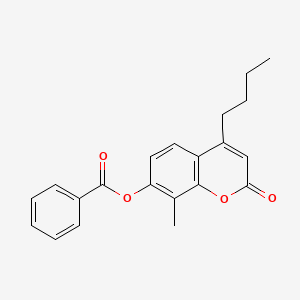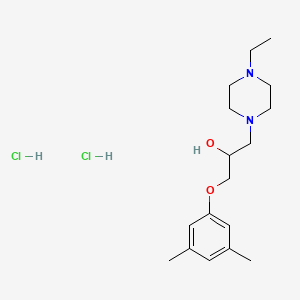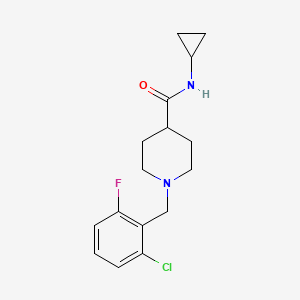
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate, also known as BMBCB, is a synthetic compound that belongs to the class of coumarin derivatives. BMBCB has been widely used in scientific research for its potential biological and pharmacological activities.
Aplicaciones Científicas De Investigación
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been studied for its potential biological and pharmacological activities. It has been found to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been found to induce apoptosis, a programmed cell death, in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is not fully understood. However, it has been proposed that 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate exerts its biological and pharmacological activities by modulating various signaling pathways in cells. For example, 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been found to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle and apoptosis.
Biochemical and Physiological Effects:
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been shown to have an effect on lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory with high purity. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is also stable and can be stored for a long time without degradation. However, 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has some limitations for lab experiments. It is a relatively new compound, and its biological and pharmacological activities are not fully understood. In addition, the synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate requires specialized equipment and expertise, which may limit its availability and use.
Direcciones Futuras
There are several future directions for the study of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate. One direction is to investigate the structure-activity relationship of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate in animal models and humans to determine its safety and efficacy. Furthermore, the development of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders, is an important future direction.
Métodos De Síntesis
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate can be synthesized by the reaction between 7-hydroxy-4-methylcoumarin and benzoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained by crystallization from a suitable solvent such as ethanol or methanol. The purity of the product can be confirmed by analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
(4-butyl-8-methyl-2-oxochromen-7-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-3-4-8-16-13-19(22)25-20-14(2)18(12-11-17(16)20)24-21(23)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFZYUTUWNUVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)
![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)

![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)

![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)